molecular formula C24H23NO B172845 1-Tritylpiperidin-4-one CAS No. 112257-60-0

1-Tritylpiperidin-4-one

Cat. No. B172845
M. Wt: 341.4 g/mol
InChI Key: TTWLMWSWSQUXDB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidones, such as 1-Tritylpiperidin-4-one, serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives .


Molecular Structure Analysis

The molecular formula of 1-Tritylpiperidin-4-one is C24H23NO . It has a molecular weight of 341.4 g/mol . The InChI string and Canonical SMILES are also provided in the PubChem database .


Chemical Reactions Analysis

Piperidones are known to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV etc . The structure-activity relationship of the piperidones has been established .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Tritylpiperidin-4-one include a molecular weight of 341.4 g/mol, a molecular formula of C24H23NO, and a complexity of 399 . Other properties such as Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Covalently-Bonded Unit Count are also provided in the PubChem database .

Scientific Research Applications

It’s important to note that the field of chemistry, particularly organic synthesis, often uses compounds like 1-Tritylpiperidin-4-one as intermediates or starting materials for the synthesis of more complex molecules . In biology and medicine, piperidin-4-one derivatives have been studied for their antimicrobial activity . In material science, such compounds could potentially be used in the development of new materials . In environmental science, there has been research into the corrosion inhibition properties of certain piperidin-4-one derivatives .

Safety And Hazards

The safety data sheet for 1-Tritylpiperidin-4-one indicates that it has acute toxicity when ingested (Category 4, H302) .

properties

IUPAC Name

1-tritylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO/c26-23-16-18-25(19-17-23)24(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15H,16-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWLMWSWSQUXDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372725
Record name 1-tritylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tritylpiperidin-4-one

CAS RN

112257-60-0
Record name 1-tritylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 112257-60-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

After the portionwise addition of 18.1 g (65.1 mmol) of chlorotriphenylmethane methane to a 150 ml dimethylformamide solution of 10.0 g (65.1 mmol) of 4-piperidone monohydrate hydrochloride and 20.0 g (198 mmol) of triethylamine at 60° C. under stirring, the resulting mixture was stirring further for 5 hours at the same temperature. The triethylamine hydrochloride precipitated by cooling was filtered out and the filtrate was concentrated under reduced pressure. To the residue was added 150 ml of water, followed by extraction with 300 ml of ethyl acetate. The organic layer was then washed with saturated saline and dried over anhydrous magnesium sulfate. The solvent was concentrated under reduced pressure, whereby 23.0 g (yield: 98.3%) of 1-triphenylmethyl-4-piperidone were obtained.
Name
chlorotriphenylmethane methane
Quantity
18.1 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 10.6 g (65.1 mmol) of 4-piperidone monohydrate hydrochloride and 20.0 g (198 mmol) of triethylamine in 150 ml of dimethylformamide, 18.1 g (65.1 mmol) of chlorotriphenylmethane were added at 60° C. in portions under stirring, followed by stirring for further 5 hours at the same temperature. After cooling, the triethylamine hydrochloride thus precipitated was filtered off and the filtrate was concentrated by evaporation under reduced pressure. To the residue, 150 ml of water were added and the resulting mixture was extracted with 300 ml of ethyl acetate. The organic layer was washed with saturated saline and then dried over anhydrous magnesium sulfate. The solvent was concentrated by evaporation under reduced pressure, whereby 23.0 g (yield: 98.3%) of 1-triphenylmethyl-4-piperidone were obtained.
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
18.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SA Doggrell, NE Mealy, J Castaner - Drugs of the Future, 2001 - access.portico.org
… gives 1-tritylpiperidin-4-one (II), which is condensed with ethyl 2-oxoacetate (III) by means of pyrrolidine in refluxing benzene to yield 3-(ethoxycarbonylmethylene)1-tritylpiperidin-4-one (…
Number of citations: 3 access.portico.org

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